2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine
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Overview
Description
2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine is a complex organic compound featuring a benzodiazole core linked to an oxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzodiazole and oxazole moieties suggests a range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid and phenylhydrazine hydrochloride, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are used to purify the final product. The scalability of the synthesis process is crucial for industrial applications, requiring careful control of reaction conditions and reagent quality .
Chemical Reactions Analysis
Types of Reactions
2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzodiazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Oxazole derivatives: Display a wide spectrum of biological activities, including antimicrobial and anticancer properties .
Uniqueness
2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine is unique due to its combined benzodiazole and oxazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3H-benzimidazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-7-10(8(2)19-18-7)6-15-13-16-11-4-3-9(14)5-12(11)17-13/h3-5H,6,14H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUKKOGUMCWWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=NC3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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